4-(1H-pyrrol-2-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-2-yl)aniline typically involves the reaction of aniline derivatives with pyrrole. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline in the presence of a catalyst such as iron(III) chloride under mild conditions . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group, often using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Copper(II) triflate and trifluoroacetic acid at elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst under atmospheric pressure.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
4-(1H-pyrrol-2-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-2-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking their activity . The compound’s aromatic structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Pyrrole: A five-membered heterocyclic compound with similar aromatic properties.
Aniline: An aromatic amine that serves as a precursor in the synthesis of 4-(1H-pyrrol-2-yl)aniline.
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, exhibiting similar chemical reactivity.
Uniqueness: this compound is unique due to its combination of a pyrrole ring and an aniline moiety, which imparts distinct electronic and steric properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(1H-pyrrol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPLQXULVWLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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